molecular formula C20H17F2N3O2S B4104680 N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-5-oxo-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl]acetamide

N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-5-oxo-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl]acetamide

Cat. No.: B4104680
M. Wt: 401.4 g/mol
InChI Key: NKOLRWWYTXQINE-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-5-oxo-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of fluorophenyl groups, an imidazolidinyl ring, and a thioxo group, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-5-oxo-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl]acetamide typically involves multiple steps, starting with the preparation of the imidazolidinyl ring This can be achieved through the reaction of appropriate amines with carbonyl compounds under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-5-oxo-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-5-oxo-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-5-oxo-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide
  • 3-allyl-5-(4-fluorophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

Uniqueness

N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-5-oxo-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl]acetamide stands out due to its unique combination of structural features, including the imidazolidinyl ring and thioxo group

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-5-oxo-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O2S/c1-2-11-24-17(12-18(26)23-15-7-3-13(21)4-8-15)19(27)25(20(24)28)16-9-5-14(22)6-10-16/h2-10,17H,1,11-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOLRWWYTXQINE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(C(=O)N(C1=S)C2=CC=C(C=C2)F)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-5-oxo-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl]acetamide
Reactant of Route 2
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N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-5-oxo-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl]acetamide
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N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-5-oxo-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-5-oxo-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl]acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-5-oxo-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl]acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-5-oxo-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl]acetamide

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